2,4-Dimethoxy-5-nitropyrimidine

Descripción general

Descripción

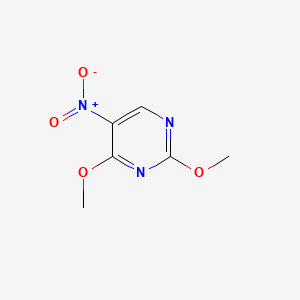

2,4-Dimethoxy-5-nitropyrimidine is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol It is characterized by the presence of two methoxy groups at positions 2 and 4, and a nitro group at position 5 on the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-nitropyrimidine typically involves the nitration of 2,4-dimethoxypyrimidine. One common method includes the use of concentrated nitric acid in acetic acid at low temperatures to introduce the nitro group at the 5-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and safety. The product is typically purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Análisis De Reacciones Químicas

Nucleophilic Substitution with Methoxide

Reaction Overview :

The synthesis of 2,4-dimethoxy-5-nitropyrimidine involves nucleophilic aromatic substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine with methoxide ions. Methanol acts both as a solvent and nucleophile, with sodium as a base to generate methoxide in situ .

Reaction Conditions :

-

Reagents : Methanol (1 L, HPLC grade), sodium (65 g, 2.83 mol), inert atmosphere (argon)

-

Procedure : Sodium is added slowly to methanol, followed by cooling to -5°C and gradual addition of the dichloropyrimidine. The reaction is exothermic, requiring careful temperature control .

-

Yield : 88%

Key Features :

-

Mechanism : The methoxy group replaces chlorine at positions 2 and 4 via SNAr, facilitated by the electron-withdrawing nitro group at position 5, which activates the ring for nucleophilic attack .

-

Selectivity : The reaction exclusively targets the chloro positions, leaving the nitro group intact.

Disubstitution with Primary Amines

Unexpected Symmetrical Substitution :

6-Alkoxy-4-chloro-5-nitropyrimidines react with primary amines (e.g., N-benzylamine) under mild conditions (room temperature, DCM with TEA) to yield symmetrically disubstituted pyrimidines (e.g., 4,6-dialkylamino-5-nitropyrimidines). This contrasts with traditional SNAr reactions, which typically require harsh conditions for disubstitution .

Mechanistic Insights :

-

Pre-reactive Complexes : Computational studies reveal pre-reactive molecular complexes (MCR35) and Meisenheimer intermediates (MH35) stabilize the transition state, enabling sequential substitution .

-

Role of Substituents : Alkoxy groups at position 6 direct nucleophilic attack to position 4, while the nitro group at position 5 activates the ring.

Reaction Table :

| Nucleophile | Reaction Conditions | Product | Yield |

|---|---|---|---|

| N-Benzylamine | Room temperature, DCM/TEA | 4,6-Dibenzylamino-5-nitropyrimidine | High |

Reaction with Methylhydrazine

Product Diversity Based on Substituents :

Methylhydrazine reacts differently with 2-substituted 4,6-dimethoxy-5-nitropyrimidines:

-

Methoxy/Dimethylamino Substituents : Direct substitution yields 4,6-di(1-methylhydrazino)-5-nitropyrimidines .

-

Acetamido Substituent : Forms 2-amino-4-hydrazino-6-hydroxypyrimidine via complex rearrangement .

Mechanism :

-

Electron-Donating Groups : Methoxy/dimethylamino groups stabilize the nitro group, enabling direct nucleophilic attack.

-

Acetamido Group : Destabilizes intermediates, leading to hydrolysis and rearrangement .

Condensation with Guanidine Derivatives

Synthesis of 2-Aminopyrimidines :

this compound serves as a precursor for 2-aminopyrimidines via condensation with guanidine or its derivatives:

-

β-Dicarbonyl Compounds : React with guanidine in polar solvents (e.g., DMF) under heating or microwave irradiation .

-

Yields : 60–95%, depending on substituents and reaction conditions .

Role in Medicinal Chemistry :

These derivatives exhibit anti-inflammatory activity, with IC50 values comparable to celecoxib (COX-2 inhibition) .

N-Methylation Reactions

Quaternization with Methyl Halides :

Aplicaciones Científicas De Investigación

Biochemical Role

Riboflavin Synthesis

One of the primary applications of 2,4-dimethoxy-5-nitropyrimidine is its involvement in the biosynthesis of riboflavin (vitamin B2). It acts as a precursor in the metabolic pathway for riboflavin production, which is essential for various cellular functions, including energy metabolism and antioxidant defense mechanisms. The compound interacts with enzymes critical to this pathway, suggesting potential therapeutic applications for conditions related to vitamin deficiencies.

Pharmacological Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrimidine compounds exhibit anti-inflammatory effects. For instance, studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity effectively, with some compounds demonstrating comparable efficacy to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar properties and could be explored further for its anti-inflammatory potential.

Antibacterial Activity

Recent investigations into pyrimidine derivatives have revealed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have shown minimum inhibitory concentrations (MIC) as low as 1 µg/mL against resistant strains of Staphylococcus aureus . The structural characteristics of this compound could be optimized to enhance its antibacterial efficacy.

Synthetic Strategies

The synthesis of this compound can be achieved through various methods that may influence yield and efficiency. The compound can undergo amination reactions to produce derivatives that may have enhanced biological activities . Understanding these synthetic pathways is crucial for developing new compounds based on this scaffold.

Case Study: Riboflavin Biosynthesis

In a study examining the role of this compound in riboflavin biosynthesis, researchers demonstrated that the compound significantly influenced the activity of specific synthases involved in the pathway. The interaction studies revealed moderate absorption characteristics and low permeability across the blood-brain barrier, indicating limited central nervous system effects but potential utility in peripheral applications related to metabolic disorders.

Case Study: Anti-inflammatory Activity

A comparative analysis of pyrimidine derivatives indicated that those with similar structural motifs to this compound exhibited potent COX-2 inhibition. The study quantified the IC50 values and compared them to standard anti-inflammatory agents, highlighting the potential for developing new therapeutic agents from this compound class .

Mecanismo De Acción

The mechanism of action of 2,4-Dimethoxy-5-nitropyrimidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparación Con Compuestos Similares

2,4-Dimethoxy-5-chloropyrimidine: Similar structure but with a chlorine atom instead of a nitro group.

2,4-Dimethoxy-5-bromopyrimidine: Similar structure but with a bromine atom instead of a nitro group.

2,4-Dimethoxy-5-fluoropyrimidine: Similar structure but with a fluorine atom instead of a nitro group.

Uniqueness: 2,4-Dimethoxy-5-nitropyrimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its halogenated analogs. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .

Actividad Biológica

2,4-Dimethoxy-5-nitropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure, characterized by two methoxy groups and a nitro group, suggests various mechanisms of action that could be explored for therapeutic applications.

The molecular formula of this compound is C_7H_8N_2O_4, and its molecular weight is 184.15 g/mol. The presence of the nitro group allows for unique reactivity patterns, including potential bioreduction to form reactive intermediates that can interact with biological targets.

The precise mechanism of action of this compound remains to be fully elucidated. However, it is believed that the nitro group can undergo reduction, leading to the formation of reactive species that may interact with cellular components, resulting in biological effects such as:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Disruption of Cellular Processes : It may interfere with cellular metabolism or induce apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in the proportion of apoptotic cells after treatment.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted with other pyrimidine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 2,4-Dimethoxy-5-chloropyrimidine | Structure | Moderate Anticancer |

| 2,4-Dimethoxy-5-bromopyrimidine | Structure | Limited Antimicrobial Activity |

This table illustrates that while other derivatives possess some biological activity, this compound shows a broader spectrum of potential therapeutic applications.

Propiedades

IUPAC Name |

2,4-dimethoxy-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-12-5-4(9(10)11)3-7-6(8-5)13-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFZTUFUNIIZOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.